molecular formula C14H12N2 B12938657 4-(p-Tolylamino)benzonitrile

4-(p-Tolylamino)benzonitrile

Cat. No.: B12938657
M. Wt: 208.26 g/mol
InChI Key: VXXPBYRYNLQLKI-UHFFFAOYSA-N
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Description

4-(p-Tolylamino)benzonitrile is an organic compound with the molecular formula C14H12N2. It is a derivative of benzonitrile, where the amino group is substituted with a p-tolyl group. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the common methods for synthesizing 4-(p-Tolylamino)benzonitrile involves the reaction of p-toluidine with 4-chlorobenzonitrile. The reaction is typically carried out in the presence of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures. The reaction proceeds through a nucleophilic aromatic substitution mechanism, where the amino group of p-toluidine displaces the chlorine atom on the benzonitrile ring.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and efficient production.

Chemical Reactions Analysis

Types of Reactions

4-(p-Tolylamino)benzonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitro compounds.

    Reduction: Reduction of the nitrile group can yield primary amines.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration and sulfonation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C) are used.

    Substitution: Electrophilic substitution reactions typically use reagents like nitric acid (HNO3) for nitration and sulfuric acid (H2SO4) for sulfonation.

Major Products Formed

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of primary amines.

    Substitution: Formation of nitro or sulfonic acid derivatives.

Scientific Research Applications

4-(p-Tolylamino)benzonitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-(p-Tolylamino)benzonitrile depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The nitrile group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    4-Aminobenzonitrile: Similar structure but lacks the p-tolyl group.

    4-Nitrobenzonitrile: Contains a nitro group instead of an amino group.

    4-Methylbenzonitrile: Similar structure but lacks the amino group.

Uniqueness

4-(p-Tolylamino)benzonitrile is unique due to the presence of both the p-tolyl and amino groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C14H12N2

Molecular Weight

208.26 g/mol

IUPAC Name

4-(4-methylanilino)benzonitrile

InChI

InChI=1S/C14H12N2/c1-11-2-6-13(7-3-11)16-14-8-4-12(10-15)5-9-14/h2-9,16H,1H3

InChI Key

VXXPBYRYNLQLKI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC2=CC=C(C=C2)C#N

Origin of Product

United States

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